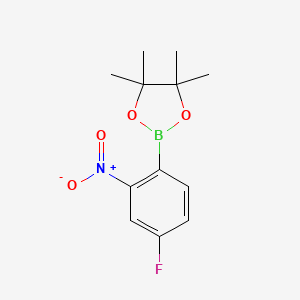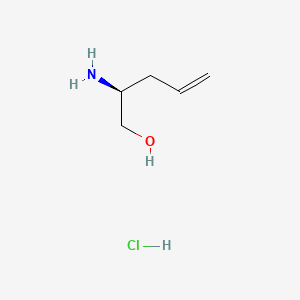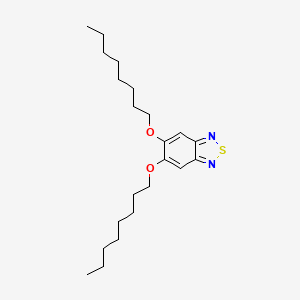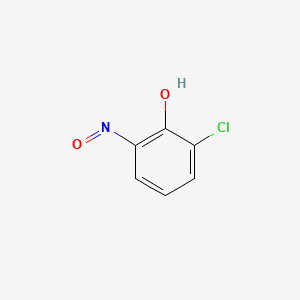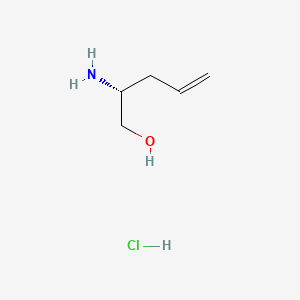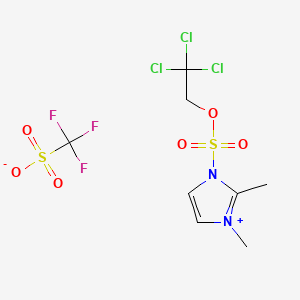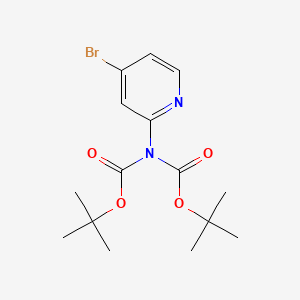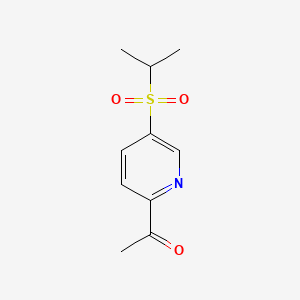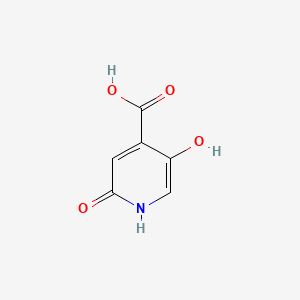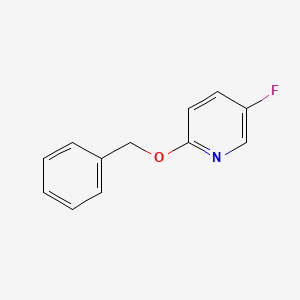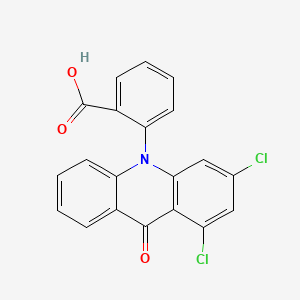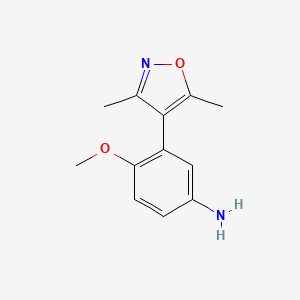
3-(3,5-Dimethylisoxazol-4-yl)-4-methoxyaniline
描述
3-(3,5-Dimethylisoxazol-4-yl)-4-methoxyaniline is a chemical compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dimethylisoxazol-4-yl)-4-methoxyaniline typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a (3+2) cycloaddition reaction between an alkyne and a nitrile oxide.
Introduction of the Dimethyl Groups: The dimethyl groups are introduced through alkylation reactions using appropriate alkylating agents under basic conditions.
Attachment of the Methyloxyphenyl Group: The methyloxyphenyl group is attached via a nucleophilic aromatic substitution reaction, where the amine group acts as the nucleophile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .
化学反应分析
Types of Reactions
Reduction: Reduction reactions can target the isoxazole ring, converting it to an isoxazoline or other reduced forms.
Substitution: The amine group can participate in various substitution reactions, such as acylation or alkylation, to form amides or secondary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like acyl chlorides or alkyl halides are used in the presence of a base such as pyridine or triethylamine.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Isoxazolines or other reduced derivatives.
Substitution: Amides or secondary amines.
科学研究应用
3-(3,5-Dimethylisoxazol-4-yl)-4-methoxyaniline has several scientific research applications:
作用机制
The mechanism of action of 3-(3,5-Dimethylisoxazol-4-yl)-4-methoxyaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The isoxazole ring and the methyloxyphenyl group play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or interference with signal transduction processes.
相似化合物的比较
Similar Compounds
[3-(3,5-Dimethyl-4-isoxazolyl)phenyl]amine: Lacks the methyloxy group, which may affect its reactivity and binding properties.
[3-(4-Methyloxyphenyl)-4-isoxazolyl]amine: Lacks the dimethyl groups, which may influence its steric and electronic properties.
Uniqueness
3-(3,5-Dimethylisoxazol-4-yl)-4-methoxyaniline is unique due to the presence of both the dimethyl-isoxazole ring and the methyloxyphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
1300031-61-1 |
|---|---|
分子式 |
C12H14N2O2 |
分子量 |
218.256 |
IUPAC 名称 |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-4-methoxyaniline |
InChI |
InChI=1S/C12H14N2O2/c1-7-12(8(2)16-14-7)10-6-9(13)4-5-11(10)15-3/h4-6H,13H2,1-3H3 |
InChI 键 |
WHLKGQGVQDAOJM-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NO1)C)C2=C(C=CC(=C2)N)OC |
同义词 |
[3-(3,5-diMethyl-4-isoxazolyl)-4-(Methyloxy)phenyl]aMine |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
